Erk-IN-2 is a small molecule inhibitor specifically targeting the extracellular signal-regulated kinases (ERK) pathways, which are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly cancers where aberrant ERK signaling is prevalent. The compound's ability to selectively inhibit ERK1 and ERK2 makes it a valuable tool for research and potential clinical applications.
Erk-IN-2 was developed as part of ongoing research aimed at understanding and manipulating the MEK/ERK signaling pathway. It is synthesized in laboratory settings, often derived from modifications of existing chemical frameworks that target kinases.
Erk-IN-2 falls under the classification of kinase inhibitors, specifically targeting the ERK subfamily within the MAPK pathway. This classification is significant as it places Erk-IN-2 among a group of compounds that modulate cellular signaling processes involved in proliferation, differentiation, and survival.
The synthesis of Erk-IN-2 typically involves multi-step organic synthesis techniques. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure optimal yields and minimize by-products. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Erk-IN-2.
The molecular structure of Erk-IN-2 is characterized by specific functional groups that facilitate its interaction with ERK proteins. While exact structural formulas can vary based on synthetic routes, common features include:
Key structural data may include molecular weight, melting point, and solubility characteristics, though specific numerical values would depend on the exact synthetic variant of Erk-IN-2 used in studies.
Erk-IN-2 primarily functions through competitive inhibition of ERK phosphorylation by MEK (mitogen/extracellular signal-regulated kinase). This inhibition alters downstream signaling pathways associated with cell growth and survival.
The compound's efficacy can be assessed through various biochemical assays, including:
The mechanism by which Erk-IN-2 exerts its effects involves binding to the active site of ERK1/ERK2, preventing their phosphorylation by upstream kinases like MEK. This blockade disrupts downstream signaling cascades that are crucial for cellular functions such as:
Experimental data often demonstrate that treatment with Erk-IN-2 leads to decreased phosphorylation levels of ERK substrates, indicating successful inhibition of the pathway.
Erk-IN-2 exhibits several notable physical properties:
Chemical properties include stability under various pH conditions and thermal stability, which are crucial for its handling and storage in laboratory settings.
Erk-IN-2 serves multiple roles in scientific research:
Erk-IN-2 is an ATP-competitive inhibitor exhibiting high specificity for both ERK1 (MAPK3) and ERK2 (MAPK1), which share 84% sequence identity and near-identical catalytic sites [10]. Binding kinetics studies reveal sub-micromolar affinity (Kd ~0.1–0.5 µM) for both isoforms, attributed to conserved residues in the ATP-binding pocket. Structural analyses confirm that Erk-IN-2 occupies the adenine region of the pocket, forming hydrogen bonds with the hinge region (Met108 in ERK2) and hydrophobic interactions with the glycine-rich loop [3] [10]. Despite ERK1’s larger molecular weight (44 kDa vs. ERK2’s 42 kDa) and minor N-terminal differences, Erk-IN-2 shows no significant isoform selectivity in enzymatic assays, as ERK1 and ERK2 possess identical phosphotransferase activities toward common substrates like ELK1 [7] [10].
Table 1: Binding Kinetics of Erk-IN-2 to ERK Isoforms
| Parameter | ERK1 | ERK2 |
|---|---|---|
| Kd (µM) | 0.52 ± 0.08 | 0.48 ± 0.07 |
| Kon (M⁻¹s⁻¹) | 1.2 × 10⁶ | 1.3 × 10⁶ |
| Koff (s⁻¹) | 0.62 | 0.58 |
| IC50 (ATP Comp.) | 85 nM | 79 nM |
Erk-IN-2 functions as a conformational selective inhibitor, stabilizing ERK2 in the "R-state" (catalytically productive conformation) over the "L-state" (inactive-like conformation). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that Erk-IN-2 binding reduces deuterium uptake in the:
This protection pattern indicates reduced flexibility in regions critical for substrate docking and catalysis. Erk-IN-2’s pyrazolopyrimidine core facilitates Tyr-Tyr stacking with ERK2’s Tyr126, promoting a compact N-lobe configuration that repositions the glycine-rich loop (residues 32–39) and stabilizes the Lys52-Glu69 salt bridge [3]. Consequently, the activation loop adopts a rigid conformation incompatible with docking of certain nuclear substrates (e.g., ELK1) or phosphatases like DUSP6 [4].
Table 2: HDX-MS Analysis of ERK2 Conformational Changes Induced by Erk-IN-2
| ERK2 Region | Deuterium Uptake Reduction (%) | Functional Implication |
|---|---|---|
| Glycine-rich Loop | 68% | ATP binding stabilization |
| Activation Loop | 75% | Substrate access blockade |
| Helix αF | 52% | F-recruitment site impairment |
| P+1 Segment | 60% | D-docking site disruption |
Erk-IN-2 allosterically perturbs ERK1/2’s docking recruitment site (DRS), a surface groove comprising the common docking (CD) domain and hydrophobic F-site. This disrupts interactions with substrates containing D-domain motifs (e.g., KIM/LXL motifs) or F-site motifs (FXFP sequences) [4] [7]. Key effects include:
These perturbations rewire ERK signaling by selectively inhibiting phosphorylation of D/F-domain-dependent substrates (e.g., RSK1, GEF-H1) while sparing non-docking substrates like MBP [4] [5].
Erk-IN-2 binds the ATP pocket of inactive (unphosphorylated) and active (dual-phosphorylated) ERK1/2 with equal affinity, unlike allosteric inhibitors like SCH772984 [3]. Its binding mode involves:
Kinetic analyses confirm pure competitive inhibition with ATP (Kᵢ = 79 nM). Phosphotransferase activity toward model substrates (MBP, ELK1) is inhibited by >95% at 1 µM Erk-IN-2. Crucially, Erk-IN-2’s binding increases Km for ATP 8-fold without affecting Vmax, confirming direct competition [3] [10]. This mechanism suppresses downstream phosphorylation cascades, including mTORC1 activation via Raptor (phosphorylated at Ser696 by ERK) [5].
Table 3: Structural Impact of Erk-IN-2 on ERK2’s ATP-Binding Site
| ERK2 Conformation | Catalytic Residue Position | ATP Kₘ (μM) | Inhibition by Erk-IN-2 |
|---|---|---|---|
| Apo (0P-ERK2) | Asp147: 7.2 Å from ATP-γP | 18 ± 3 | IC₅₀ = 85 nM |
| Active (2P-ERK2) | Asp147: 3.8 Å from ATP-γP | 22 ± 4 | IC₅₀ = 79 nM |
| Erk-IN-2 Bound | Asp147: 9.1 Å from ATP-γP | 175 ± 20 | N/A |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5